molecular formula C7H7BrClNO B8365838 (5-Bromo-3-chloro-4-methylpyridin-2-yl)methanol

(5-Bromo-3-chloro-4-methylpyridin-2-yl)methanol

Cat. No. B8365838
M. Wt: 236.49 g/mol
InChI Key: CIDYWDSCUGSWMM-UHFFFAOYSA-N
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Patent
US08623889B2

Procedure details

To a solution of 5-bromo-3-chloro-2,4-dimethylpyridine 1-oxide (373 mg; 1.5772 mmol) in dichloromethane (10 mL; 156.0 mmol) was added trifluoroacetic anhydride (0.70 mL; 5.0 mmol). The reaction mixture was stirred at room temperature for 20 hours. Trifluoroacetic anhydride (0.5 mL; 4 mmol) was then added and the reaction mixture stirred for an additional 4 hours at room temperature. The reaction mixture was poured into 2M aqueous potassium carbonate and extracted twice with dichloromethane. The combined dichloromethane extracts were dried over magnesium sulfate, filtered, and evaporated in vacuo. The resulting residue was dissolved in tetrahydrofuran (6 mL), and treated with sodium hydroxide (10 mol/L) in water (0.60 mL; 6.0 mmol). The mixture was stirred at room temperature for 2 hours, and then neutralized with 5M aqueous HCl (1.3 mL). The reaction mixture was poured into saturated aqueous sodium bicarbonate and extracted with dichloromethane (3×100 mL). The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated. The crude product was purified via flash chromatography on silica gel (24 g silica, solvent gradient: 20-100% ethyl acetate in dichloromethane) to yield 255.6 mg (69%) of the title compound. LCMS (ESI): M+H=236.2; 1H NMR (400 MHz, CDCl3) δ 8.55 (s, 1H), 4.73 (d, J=4.8 Hz, 2H), 4.05 (s, 1H), 2.55 (s, 3H).
Name
5-bromo-3-chloro-2,4-dimethylpyridine 1-oxide
Quantity
373 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
69%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:11])=[C:4]([Cl:10])[C:5]([CH3:9])=[N+:6]([O-])[CH:7]=1.ClCCl.FC(F)(F)C(OC(=O)C(F)(F)F)=[O:18].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+].O.Cl.C(=O)(O)[O-].[Na+]>>[Br:1][C:2]1[C:3]([CH3:11])=[C:4]([Cl:10])[C:5]([CH2:9][OH:18])=[N:6][CH:7]=1 |f:3.4.5,6.7,10.11|

Inputs

Step One
Name
5-bromo-3-chloro-2,4-dimethylpyridine 1-oxide
Quantity
373 mg
Type
reactant
Smiles
BrC=1C(=C(C(=[N+](C1)[O-])C)Cl)C
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0.7 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.6 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
1.3 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred for an additional 4 hours at room temperature
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in tetrahydrofuran (6 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified via flash chromatography on silica gel (24 g silica, solvent gradient: 20-100% ethyl acetate in dichloromethane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C(=C(C(=NC1)CO)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 255.6 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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